molecular formula C21H37NO8 B12295399 4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

Cat. No.: B12295399
M. Wt: 431.5 g/mol
InChI Key: WDOLTXLELHMIOD-UHFFFAOYSA-N
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Description

4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid is a complex organic compound characterized by multiple functional groups, including ester and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is the esterification of a suitable carboxylic acid precursor with 2-methylpropan-2-ol under acidic conditions. This is followed by amide formation through the reaction of the ester intermediate with an amine derivative. The reaction conditions often require the use of catalysts, such as sulfuric acid or hydrochloric acid, and may involve heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as distillation, crystallization, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]butanoic acid
  • 2-[2-[bis[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethyl]amino]ethoxy]acetic acid tert-butyl ester

Uniqueness

Compared to similar compounds, 4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid exhibits unique structural features that influence its reactivity and applications. The presence of multiple ester and amide groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C21H37NO8

Molecular Weight

431.5 g/mol

IUPAC Name

4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C21H37NO8/c1-19(2,3)28-16(25)12-22(13-17(26)29-20(4,5)6)14(10-11-15(23)24)18(27)30-21(7,8)9/h14H,10-13H2,1-9H3,(H,23,24)

InChI Key

WDOLTXLELHMIOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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